
Stearic Acid Iron(III) Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearic Acid Iron(III) Salt, also known as Iron(III) Stearate or Ferric Stearate, is a metal-organic compound formed by the reaction of stearic acid with iron(III) ions. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It has the chemical formula C54H105FeO6 and is typically found as an orange-red powder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stearic Acid Iron(III) Salt is synthesized by reacting stearic acid with iron(III) oxide or iron(III) chloride. The reaction typically involves heating the mixture to facilitate the formation of the salt. The general reaction can be represented as: [ \text{3 C18H36O2 + FeCl3 → Fe(C18H35O2)3 + 3 HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where stearic acid and iron(III) chloride are combined under controlled temperatures. The product is then purified through filtration and drying processes to obtain the final compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iron(III) ions are reduced to iron(II) ions.
Reduction: The compound can also participate in reduction reactions, where the iron(III) ions are reduced to iron(II) ions.
Substitution: this compound can undergo substitution reactions where the stearate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium stearate and other fatty acid salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Iron(II) stearate and other iron(II) compounds.
Reduction: Iron(II) stearate and hydrogen gas.
Substitution: Various metal stearates depending on the substituting metal.
Wissenschaftliche Forschungsanwendungen
Stearic Acid Iron(III) Salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its role in biological systems, particularly in the transport and storage of iron.
Medicine: Research is being conducted on its potential use in drug delivery systems and as an iron supplement.
Industry: It is used as a lubricant, stabilizer, and release agent in the production of plastics and rubber
Wirkmechanismus
The mechanism by which Stearic Acid Iron(III) Salt exerts its effects involves the interaction of iron(III) ions with various molecular targets. In biological systems, the iron(III) ions can bind to proteins and enzymes, influencing their activity. The stearate ions provide hydrophobic properties, which can affect the solubility and stability of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Calcium Stearate: Another metallic soap with similar properties but different metal ion.
Zinc Stearate: Widely used in the rubber and plastics industry for its lubricating properties.
Magnesium Stearate: Commonly used as a flow agent in the pharmaceutical industry.
Uniqueness: Stearic Acid Iron(III) Salt is unique due to the presence of iron(III) ions, which impart distinct redox properties and potential biological activity. Its ability to participate in both oxidation and reduction reactions makes it versatile for various applications .
Eigenschaften
Molekularformel |
C54H108FeO6 |
|---|---|
Molekulargewicht |
909.3 g/mol |
IUPAC-Name |
iron;octadecanoic acid |
InChI |
InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20); |
InChI-Schlüssel |
LHGDCRMACPQXQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






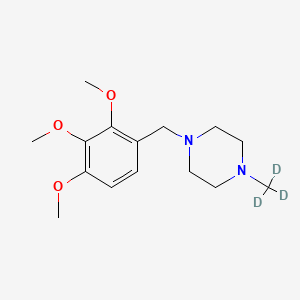
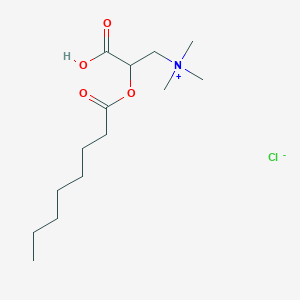

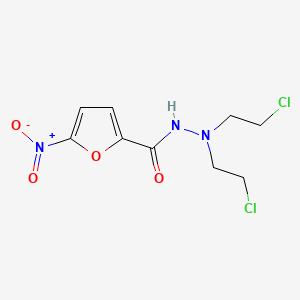
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
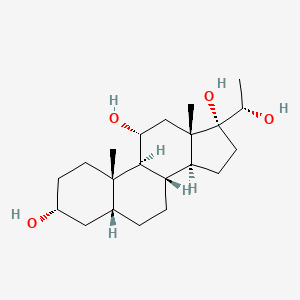


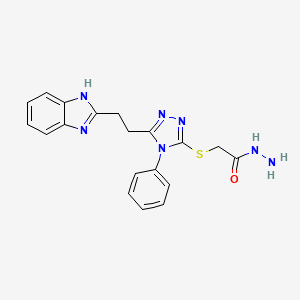
![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
